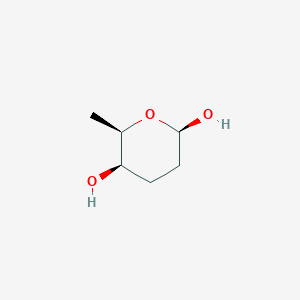
rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol: is a chemical compound characterized by its tetrahydropyran ring structure with two hydroxyl groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the tetrahydropyran ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions: rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to replace hydroxyl groups with other substituents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the tetrahydropyran ring structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- (2R,5R,6R)-3-Ethynyltricyclo[4.2.0.0~2,5~]octa-3,7-diene
- (1R,2R,5R,6R)-2,6-Bis(benzylamino)-9-selenabicyclo[3.3.1]nonane
Comparison: rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a methyl group on the tetrahydropyran ring. This structural uniqueness allows it to participate in specific chemical reactions and interactions that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2R,5R,6R)-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m1/s1 |
Clave InChI |
ZCYMCBOUZXAAJG-HSUXUTPPSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CC[C@@H](O1)O)O |
SMILES canónico |
CC1C(CCC(O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


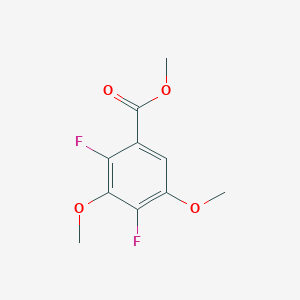

![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
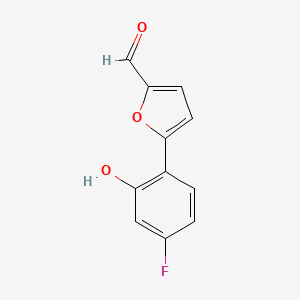
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
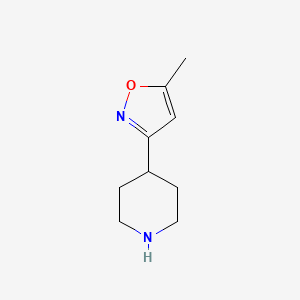

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
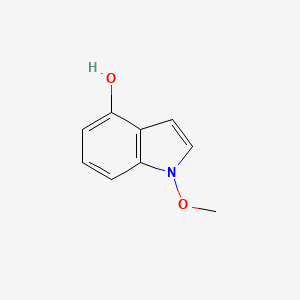
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
